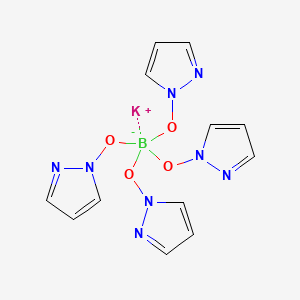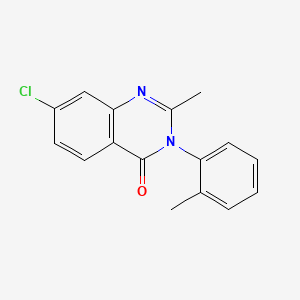
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 2nd position, and a 2-methylphenyl group at the 3rd position. These structural features contribute to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated at the 7th position.
Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.
Substitution: The 2-methyl group is introduced via alkylation, and the 2-methylphenyl group is attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Chlorination: Large-scale chlorination of the aniline derivative using chlorine gas or a chlorinating agent.
Automated Cyclization: Use of automated reactors to carry out the cyclization step under controlled conditions.
Efficient Substitution: Employing high-yield alkylation and acylation techniques to introduce the methyl and 2-methylphenyl groups.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Aminoquinazolinones.
Substitution: Substituted quinazolinones with different nucleophiles.
科学研究应用
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular pathways related to DNA replication, protein synthesis, or signal transduction.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the chlorine, methyl, and 2-methylphenyl substitutions.
7-Chloro-4(3H)-Quinazolinone: Lacks the 2-methyl and 3-(2-methylphenyl) groups.
2-Methyl-4(3H)-Quinazolinone: Does not have the chlorine and 3-(2-methylphenyl) groups.
Uniqueness
4(3H)-Quinazolinone, 7-chloro-2-methyl-3-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
894-49-5 |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC 名称 |
7-chloro-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,1-2H3 |
InChI 键 |
IHBJTADWNIJVJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


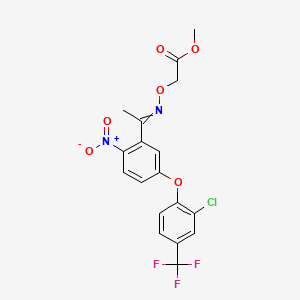
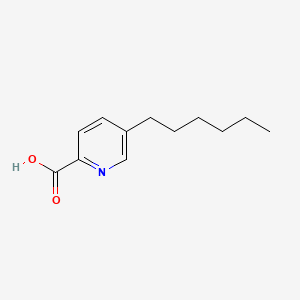
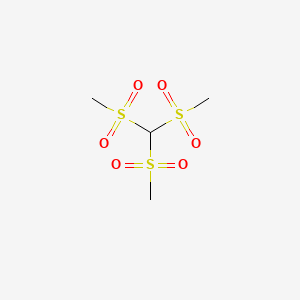

![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
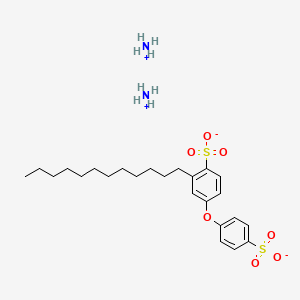
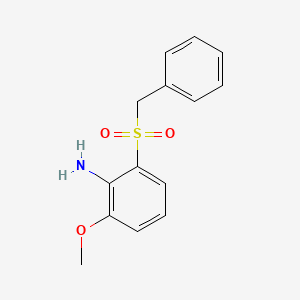
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
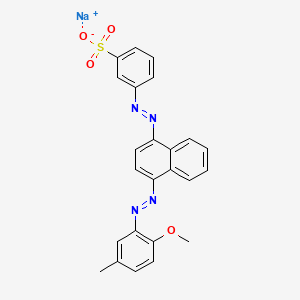
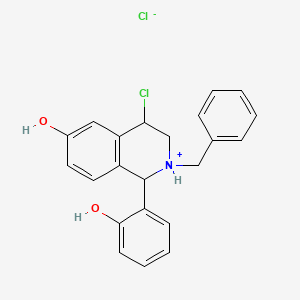
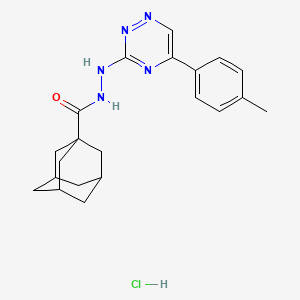
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
